2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a pyrrole ring, a thiazepane ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by the reaction of a suitable amine with a thioamide under acidic conditions.
Coupling of the Rings: The pyrrole and thiazepane rings are then coupled through a nucleophilic substitution reaction, where the pyrrole nitrogen attacks an electrophilic carbon on the thiazepane ring.
Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction, where the aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrrole and thiazepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyrrole and thiazepane rings provide a scaffold that can interact with hydrophobic pockets in proteins, while the tolyl group can participate in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)-1-(4-phenyl-1,4-thiazepan-4-yl)ethanone: Similar structure but with a phenyl group instead of a tolyl group.
2-(1H-pyrrol-1-yl)-1-(7-(m-tolyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
2-(1H-pyrrol-1-yl)-1-(7-(p-tolyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
The uniqueness of 2-(1H-pyrrol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The ortho-tolyl group provides steric hindrance that can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-15-6-2-3-7-16(15)17-8-11-20(12-13-22-17)18(21)14-19-9-4-5-10-19/h2-7,9-10,17H,8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODKTEQNNXMNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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